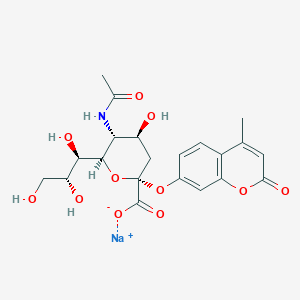
2'-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic acid, sodium salt, also known as 4-MUNANA, is a synthetic fluorometric substrate that mimics the naturally occurring neuraminidase enzyme substrate . The enzyme-substrate hydrolysis results in the product 4-methylumbelliferone (4-MU), which can be measured fluorometrically .
Molecular Structure Analysis
The empirical formula of 4-MUNANA is C21H24NNaO11 . Its molecular weight on an anhydrous basis is 489.41 . The SMILES string representation of its structure isO. [H]C (O) (CO) [C@] ( [H]) (O) [C@@H]1OC (C [C@H] (O) [C@H]1NC (C)=O) (Oc2ccc3C (C)=CC (=O)Oc3c2)C (=O)O [Na] . Chemical Reactions Analysis
The primary chemical reaction involving 4-MUNANA is its hydrolysis by neuraminidase enzymes. This reaction results in the production of 4-methylumbelliferone (4-MU) and N-acetylneuraminic acid .Physical And Chemical Properties Analysis
4-MUNANA is a powder that is soluble in water at a concentration of 50 mg/mL, producing a clear, very slightly yellow solution . It exhibits fluorescence with excitation maxima of 315 nm and 365 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases .Aplicaciones Científicas De Investigación
Neuraminidase Activity Assay
This compound is commonly used as a substrate for fluorometric assays of neuraminidase, an enzyme that cleaves sialic acids from glycoproteins. By measuring the fluorescence of the released 4-methylumbelliferone (4-MU), researchers can quantify neuraminidase activity in biological samples .
Fluorescent Staining of Sialidases
It is also utilized for fluorescent staining of sialidases in polyacrylamide gel electrophoresis (PAGE). This allows for the detection and analysis of sialidase enzyme activity within gels, providing insights into the enzymes’ roles in various biological processes .
Glycoprotein and Glycolipid Probing
The compound serves as a probe for studying the distribution, structure, and function of glycan components in glycoproteins and glycolipids, as well as their interactions with other molecules. This is crucial in glycobiology and neurochemistry research .
Influenza Virus Research
In virology, specifically influenza research, this substrate is used to quantify neuraminidase activity in clinical isolates of the influenza virus. This aids in understanding the virus’s pathogenicity and potential resistance to neuraminidase inhibitors .
Drug Development
Researchers use this compound to develop microplate-based assays for neuraminidase inhibitors, which are important in the design of antiviral drugs. The substrate’s fluorogenic properties facilitate the study of molecular mechanisms of potential inhibitors .
Sialic Acid Derivative Studies
As a derivative of sialic acid found in glycoproteins and glycolipids, it plays a role in cell adhesion, recognition, signal transduction, and inflammation. Its study contributes to our understanding of these critical biological processes .
Each application mentioned above represents a unique field where this compound plays an integral role. The ability to measure enzyme activity, probe molecular interactions, and assist in drug development showcases its versatility and importance in scientific research.
Thomas Scientific Sangon Biotech Sigma-Aldrich Sigma-Aldrich ChemBK Bioscience
Mecanismo De Acción
Target of Action
The primary target of the compound 2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic acid, sodium salt is the enzyme neuraminidase . Neuraminidase is an enzyme that cleaves sialic acid residues from glycoproteins and is required for the process of viral replication in influenza viruses .
Mode of Action
The compound acts as a synthetic fluorometric substrate that mimics the naturally occurring neuraminidase enzyme substrate . When the compound is cleaved by neuraminidases, it releases the fluorescence moiety 4-methylumbelliferone (4-MU), which can be measured fluorometrically .
Biochemical Pathways
The compound is involved in the biochemical pathway of neuraminidase activity. By acting as a substrate for neuraminidase, it plays a role in the study of the molecular mechanisms of drugs like aspirin and celecoxib that target mammalian neuraminidase-1 .
Pharmacokinetics
Its solubility in water is reported to be 50 mg/ml , which could influence its bioavailability.
Result of Action
The cleavage of the compound by neuraminidases results in the release of 4-methylumbelliferone (4-MU), a fluorescent product . This fluorescence can be measured and used to quantify neuraminidase activity, providing a useful tool for studying the effects of neuraminidase inhibitors.
Action Environment
The action of the compound can be influenced by environmental factors such as pH. For instance, the fluorescence of the product 4-MU is measured at specific pH levels . Additionally, the compound’s stability may be affected by storage conditions, as it is recommended to be stored at a temperature of -20°C .
Propiedades
IUPAC Name |
sodium;(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO11.Na/c1-9-5-16(27)31-15-6-11(3-4-12(9)15)32-21(20(29)30)7-13(25)17(22-10(2)24)19(33-21)18(28)14(26)8-23;/h3-6,13-14,17-19,23,25-26,28H,7-8H2,1-2H3,(H,22,24)(H,29,30);/q;+1/p-1/t13-,14+,17+,18+,19+,21-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNXBDLJYKMDAI-BUIQBYSTSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24NNaO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

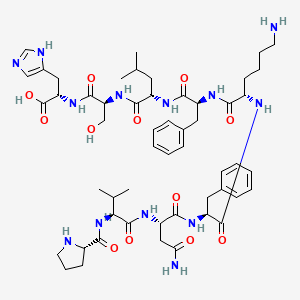

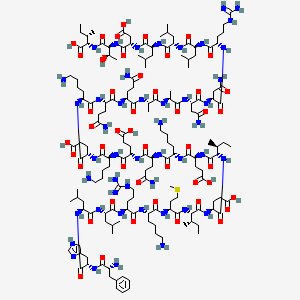
![[Ala11,D-Leu15]-Orexin B](/img/structure/B561557.png)
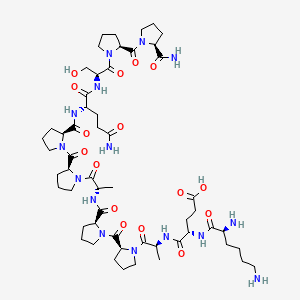
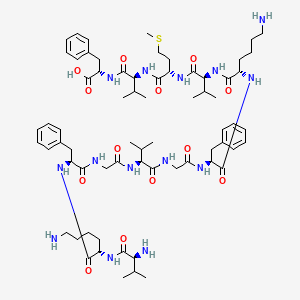
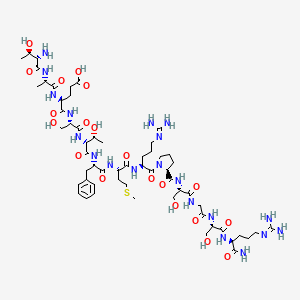
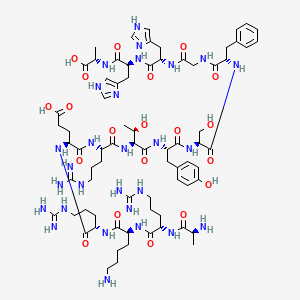
![L-Cysteine,L-cysteinyl-L-lysyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-4-[[(1-methylethyl)amino]methyl]-L-phenylalanyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-, cyclic (111)-disulfide](/img/structure/B561565.png)

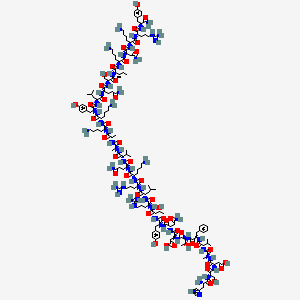
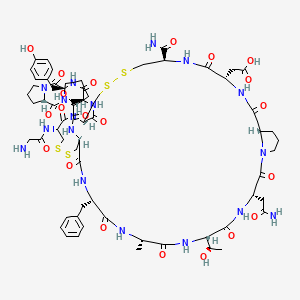
![d[Cha4]AVP](/img/structure/B561571.png)
